N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is an acetamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group at position 2 and a methyl group at position 4. Its molecular formula is C₁₈H₂₀FN₃O₃, with a molecular weight of 345.37 g/mol. This compound is part of a broader class of pyrimidine-based acetamides, often explored in medicinal chemistry for their diverse pharmacological profiles, including kinase inhibition and targeted protein degradation .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-10-16(21-17(19-12)22-8-4-5-9-22)24-11-15(23)20-14-7-3-2-6-13(14)18/h2-3,6-7,10H,4-5,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFJYQIVAGALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, including:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine group: This step often involves nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.
Formation of the acetamide linkage: This is usually achieved through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or methyl groups.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic ring and the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues, highlighting substituent differences and physicochemical properties:
Key Structural-Activity Relationships (SAR)
Electron-Withdrawing Groups : Fluorine (target compound) and trifluoromethyl () enhance metabolic stability.
Polar Substituents: Acetyl (L868-0128) and cyano groups improve solubility but may reduce membrane permeability .
Steric Effects : Bulky substituents like isopropyl (L868-0108) or PROTAC warheads () can hinder target engagement or require specialized delivery mechanisms .
Biological Activity
N-(2-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The compound features a pyrimidine core substituted with a pyrrolidine group, which contributes to its unique biological activity.
Research indicates that this compound may interact with various biological targets, potentially modulating signaling pathways involved in cell survival and apoptosis. Its structural features allow it to engage with specific enzymes and receptors, influencing metabolic pathways crucial for therapeutic applications.
Biological Activities
This compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain kinases associated with cancer progression. In vitro assays have demonstrated its ability to suppress proliferation in cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives of pyrimidine have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies
- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited the activity of specific kinases involved in tumor growth, leading to reduced cell viability in cultured cancer cells.
- Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, with ED50 values comparable to indomethacin, a widely used anti-inflammatory agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3,4,5-trimethoxyphenyl)acetamide | Trimethoxy group | Enhanced solubility |
| N-(4-ethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-y]oxy}acetamide | Ethoxy substitution | Different pharmacokinetic profile |
| N-(3-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-y)pyrimidin -4-y]oxy}acetamide | Fluorinated phenyl group | Increased lipophilicity |
This table highlights variations in substituents that can influence biological activity and pharmacological properties, underscoring the uniqueness of this compound within its chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
